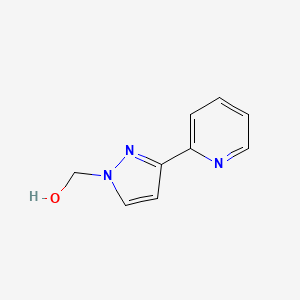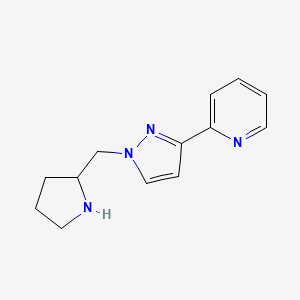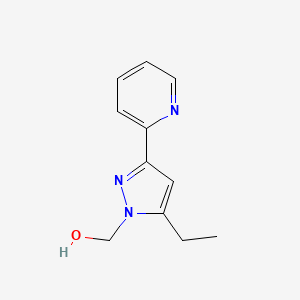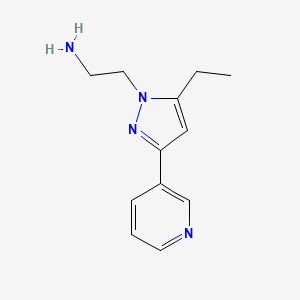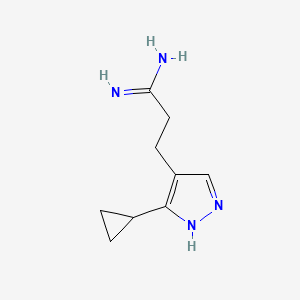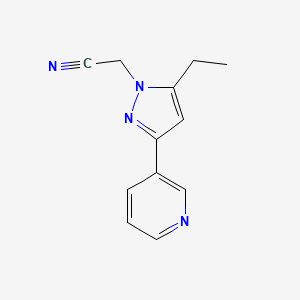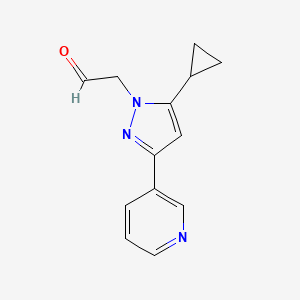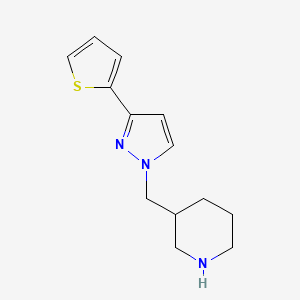
3-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine
Overview
Description
3-((3-(Thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine (3-TPMP) is a heterocyclic compound that is found in a variety of natural products, including alkaloids. It is a highly versatile compound that has been used in a variety of scientific research applications, including as an inhibitor of enzymes, as an inhibitor of drug metabolism, and as a potential therapeutic agent. 3-TPMP has also been studied for its potential to modulate the activity of various receptors, including those involved in the regulation of the immune system.
Scientific Research Applications
Drug Design and Development
Piperidine derivatives are pivotal in the pharmaceutical industry, forming the backbone of many therapeutic agents . The compound could be explored for its potential as a lead molecule in drug development due to its unique structure, which may interact with various biological targets. Its piperidine moiety is particularly significant, as it is a common feature in more than twenty classes of pharmaceuticals .
Chiral Optimization in Medicinal Chemistry
The piperidine ring is essential for chiral optimization, which is a critical process in creating drugs with improved efficacy and reduced side effects . The compound’s structure could be utilized to develop enantiomerically pure substances, enhancing the pharmacological profile of new medications.
Biological Activity Enhancement
Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, and anti-cancer properties . Incorporating the thiophen-2-yl moiety into the compound could be investigated for enhancing these biological activities in new therapeutic agents.
Material Science Applications
Thiophene derivatives are also known for their applications in material science, particularly in the development of organic semiconductors and corrosion inhibitors . The compound could be studied for its electrical conductivity and protective properties in industrial materials.
Pharmacological Research
The compound’s potential pharmacological applications are vast, given the biological significance of both piperidine and thiophene moieties. It could be a candidate for the development of drugs targeting central nervous system disorders or metabolic diseases, considering the roles of piperidine and thiophene derivatives in these areas .
Synthesis of Biologically Active Compounds
The compound could serve as a starting point or intermediate in the synthesis of biologically active molecules. Its structure allows for various functionalizations, which could lead to the discovery of novel compounds with significant pharmacological activities .
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene and pyrazole derivatives, have been reported to exhibit a wide range of biological activities .
Mode of Action
It is known that the thiophene and pyrazole moieties present in the compound are associated with various biological activities .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities .
properties
IUPAC Name |
3-[(3-thiophen-2-ylpyrazol-1-yl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-3-11(9-14-6-1)10-16-7-5-12(15-16)13-4-2-8-17-13/h2,4-5,7-8,11,14H,1,3,6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMACIHQHWOISN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=CC(=N2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-(thiophen-2-yl)-1H-pyrazol-1-yl)methyl)piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



